molecular formula C17H14N4O2S B13575108 N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide

N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide

Cat. No.: B13575108
M. Wt: 338.4 g/mol
InChI Key: BVETVCABKLWMJR-UHFFFAOYSA-N
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Description

N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an imidazo[1,2-a]pyridine moiety fused with a benzothiazine ring system

Preparation Methods

The synthesis of N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide involves several steps. One common synthetic route starts with the reaction of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyridines . This intermediate is then subjected to further reactions to introduce the benzothiazine moiety. The reaction conditions typically involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation reactions may lead to the formation of imidazo[1,2-a]pyridine derivatives, while reduction reactions may yield reduced benzothiazine compounds .

Biological Activity

N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17_{17}H14_{14}N4_{4}O2_{2}S, with a molecular weight of approximately 338.4 g/mol. Its structure features an imidazo[1,2-a]pyridine moiety linked to a benzothiazine ring system, contributing to its unique pharmacological properties .

PropertyValue
Molecular FormulaC17_{17}H14_{14}N4_{4}O2_{2}S
Molecular Weight338.4 g/mol
Predicted Density1.49 ± 0.1 g/cm³
pKa12.40 ± 0.20

This compound exhibits significant interactions with various biological targets:

Enzyme Modulation: Preliminary studies indicate that this compound can modulate the activity of specific enzymes involved in metabolic pathways. The imidazo[1,2-a]pyridine component is particularly noted for its ability to interact with kinases and phosphatases .

Receptor Interactions: The compound has shown potential in binding to various receptors implicated in disease processes, including those related to cancer and inflammation. Its dual heterocyclic structure enhances its affinity for these targets compared to simpler analogs .

Biological Activities

The compound's biological activities have been explored in several studies, revealing a range of pharmacological effects:

  • Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against multiple cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: The compound has demonstrated antibacterial and antifungal activities in vitro. Its effectiveness against resistant strains highlights its potential as a therapeutic agent in infectious diseases .
  • Anti-inflammatory Effects: Studies suggest that this compound can inhibit pro-inflammatory cytokines, presenting a potential application in treating inflammatory disorders .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazo[1,2-a]pyridine and benzothiazine moieties can significantly influence the biological activity of the compound. For instance:

Modification TypeEffect on Activity
Substituent on Imidazo RingAlters receptor affinity
Benzothiazine ModificationsEnhances enzyme inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: A study published in Pharmaceutical Research demonstrated significant tumor growth inhibition in xenograft models treated with this compound. The results indicated a reduction in tumor size by over 50% compared to control groups .

Case Study 2: In clinical trials focusing on antibiotic resistance, this compound showed promise against multi-drug resistant bacterial strains, achieving a minimum inhibitory concentration (MIC) lower than many existing treatments .

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide

InChI

InChI=1S/C17H14N4O2S/c22-16-10-24-14-5-4-11(7-13(14)20-16)17(23)18-8-12-9-21-6-2-1-3-15(21)19-12/h1-7,9H,8,10H2,(H,18,23)(H,20,22)

InChI Key

BVETVCABKLWMJR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)NCC3=CN4C=CC=CC4=N3

Origin of Product

United States

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